molecular formula C9H10FN3 B13154036 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile

Cat. No.: B13154036
M. Wt: 179.19 g/mol
InChI Key: ZGLTZZUTNSSTSX-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluoro group at the 6-position and a secondary amine (2-aminoethyl) group at the 2-position. The aminoethyl group may enhance solubility and reactivity, while the fluorine atom typically improves metabolic stability and bioavailability in drug candidates .

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

2-(2-aminoethylamino)-6-fluorobenzonitrile

InChI

InChI=1S/C9H10FN3/c10-8-2-1-3-9(7(8)6-12)13-5-4-11/h1-3,13H,4-5,11H2

InChI Key

ZGLTZZUTNSSTSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile typically involves the reaction of 6-fluorobenzonitrile with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then isolated and purified using industrial-scale purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

Scientific Research Applications

  • Farnesyltransferase (FTase) Inhibitors: Ethylenediamine scaffolds, such as 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile, have been used in the structure-based design of potent anticancer hFTase inhibitors . By "piggy-backing" on potent antimalarial inhibitors of Plasmodium falciparum farnesyltransferase (PfFTase), researchers have identified a class of hFTase inhibitors based on a 4-fold substituted ethylenediamine scaffold . These inhibitors are structurally simple and readily derivatized, facilitating structure-activity relationship (SAR) studies .
  • Drug Design and Synthesis: The ethylenediamine core allows for diverse substitutions to access multiple subpockets in the active site of enzymes like FTase . The presence of the fluorobenzonitrile group can be further modified or utilized for specific interactions with biological targets .
  • Building Block for Heterocyclic Synthesis: The amine and nitrile functionalities present in 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile allow for further chemical transformations to create a variety of heterocyclic compounds . These compounds may have applications in medicinal chemistry or material science .
  • Waterborne Polyurethane Dispersions: 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile can be used as a reagent to prepare sulfonated cardanol-based polyethylene glycol . It can be used as supplied without further treatment .

Properties and Safety

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile with structurally related fluorinated benzonitriles, based on available data:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications/Properties References
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile Not available C₉H₉FN₃ ~178.2 (calc.) -NH(CH₂)₂NH₂ (2-position), -F (6-position) Hypothesized: Drug intermediate, ligand synthesis
6-Amino-3-bromo-2-fluorobenzonitrile 845866-92-4 C₇H₄N₂FBr 215.02 -NH₂ (6-position), -Br (3-position), -F (2-position) Organic synthesis, research chemical
2-Amino-3,6-difluorobenzonitrile 190011-81-5 C₇H₄F₂N₂ 170.12 -NH₂ (2-position), -F (3,6-positions) Intermediate for fluorinated polymers
2-Fluoro-6-[(2-oxoazepan-3-yl)amino]benzonitrile Not available C₁₃H₁₄FN₃O 259.27 -F (2-position), -NH (azepane-linked) Potential bioactive molecule (structure suggests kinase inhibition)
2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzonitrile 306976-69-2 C₁₅H₈ClF₂N₂ 304.69 -Cl, -F (phenyl), -CN (benzonitrile) Specialty chemical for complex synthesis

Key Observations

Substituent Effects on Reactivity: The aminoethyl group in the target compound introduces a flexible aliphatic chain, enhancing nucleophilicity compared to simpler amino-substituted analogs like 6-Amino-3-bromo-2-fluorobenzonitrile . This may facilitate cross-coupling reactions or metal coordination.

Bioactivity and Drug Development: 2-Fluoro-6-[(2-oxoazepan-3-yl)amino]benzonitrile () shares structural motifs with kinase inhibitors, suggesting that the target compound could be explored for similar therapeutic targets . Regulatory compliance noted in analogs like 2-((5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamido)oxy)ethyl acetate () highlights the importance of fluorinated benzonitriles in FDA/EMA-approved drug synthesis .

Physical Properties: 2-Amino-3,6-difluorobenzonitrile () has a lower molecular weight (170.12 g/mol) due to the absence of bulky substituents, favoring solubility in polar solvents. In contrast, brominated analogs (e.g., ) are heavier (215.02 g/mol), impacting their crystallization behavior .

Biological Activity

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile is a compound of interest in pharmacological research due to its potential biological activity. This article reviews its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a fluorobenzonitrile moiety with an aminoethyl substituent, which may influence its interaction with biological targets. The presence of the fluorine atom can enhance lipophilicity and alter the compound's binding affinity to enzymes or receptors.

Enzyme Interactions

Research indicates that 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile engages in significant interactions with various enzymes. For instance, it has been shown to inhibit human farnesyltransferase (hFTase), an enzyme critical in post-translational modification of proteins involved in cell signaling pathways. In vitro studies have demonstrated that modifications to the para position of the benzonitrile can significantly improve inhibitory potency, with IC50 values reaching as low as 56 nM for certain derivatives .

Antitumor Activity

The compound's antitumor potential has been evaluated in several studies. A notable study assessed its effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. Specifically, the compound showed significant activity in both 2D and 3D cell culture assays, suggesting its potential as a therapeutic agent against cancer .

Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus revealed promising antibacterial effects, indicating the compound's versatility as a potential therapeutic agent .

The proposed mechanism of action for 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile involves binding to specific targets within cells, including enzymes and DNA. Its ability to inhibit hFTase suggests that it may disrupt critical signaling pathways necessary for cancer cell survival and proliferation. Additionally, studies have shown that similar compounds can bind to DNA, inhibiting DNA-dependent enzymes, which could further explain their antitumor effects .

Case Studies

  • In Vivo Efficacy : A study involving immunosuppressed rat models demonstrated that derivatives of this compound could effectively reduce tumor growth at submicromolar dosages, highlighting its potential for clinical application .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications to the amino groups or the fluorobenzonitrile structure can lead to significant changes in biological activity, emphasizing the importance of chemical structure in drug design .

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